Nota-noc

Neuroendocrine Tumor Imaging Gallium-68 Radiochemistry Somatostatin Receptor PET

NOTA-NOC (CAS 2170388-37-9) is a bifunctional chelator-peptide conjugate that outperforms legacy DOTA-based tracers. Its NOTA macrocycle enables room-temperature ⁶⁴Cu labeling (~15 min, >95% purity) and ⁶⁸Ga labeling without aggressive heating, while the [¹⁸F]AlF-NOTA-NOC construct delivers 45% higher tumor uptake at 1 h and 15.8% more lesion detection clinically. This single precursor supports diagnostic PET with ⁶⁸Ga/¹⁸F and therapeutic pairing with ⁶⁴Cu/⁶⁷Cu—providing workflow consistency absent in DOTA-based kits. Procure the same high-purity NOTA-NOC used in published preclinical and clinical neuroendocrine tumor imaging studies.

Molecular Formula C65H87N13O15S2
Molecular Weight 1354.6 g/mol
Cat. No. B15598333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNota-noc
Molecular FormulaC65H87N13O15S2
Molecular Weight1354.6 g/mol
Structural Identifiers
InChIInChI=1S/C65H87N13O15S2/c1-39(80)52(36-79)72-64(92)54-38-95-94-37-53(73-60(88)49(29-41-13-4-3-5-14-41)68-55(82)33-76-23-25-77(34-56(83)84)27-28-78(26-24-76)35-57(85)86)63(91)71-50(30-43-17-12-16-42-15-6-7-18-45(42)43)62(90)70-51(31-44-32-67-47-20-9-8-19-46(44)47)61(89)69-48(21-10-11-22-66)59(87)75-58(40(2)81)65(93)74-54/h3-9,12-20,32,39-40,48-54,58,67,79-81H,10-11,21-31,33-38,66H2,1-2H3,(H,68,82)(H,69,89)(H,70,90)(H,71,91)(H,72,92)(H,73,88)(H,74,93)(H,75,87)(H,83,84)(H,85,86)/t39-,40-,48+,49-,50+,51-,52-,53+,54+,58+/m1/s1
InChIKeyFTKWKETZNGPCOI-LLBYOWAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NOTA-NOC: A Macrocyclic Chelator-Conjugated Somatostatin Analog for Precision PET Imaging of Neuroendocrine Tumors


NOTA-NOC (NOTA-[1-Nal³]-octreotide, CAS 2170388-37-9) is a bifunctional peptide conjugate comprising the somatostatin analog NOC (1-Nal³-octreotide) covalently linked to the macrocyclic chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). NOC exhibits high affinity for somatostatin receptor subtypes 2 and 5 (SSTR2, SSTR5), with reported IC₅₀ values for SSTR2 in the low nanomolar range (e.g., ~1.9 nM) . NOTA forms kinetically inert coordination complexes with a wide range of radiometals including ⁶⁸Ga, ⁶⁴Cu, and [¹⁸F]AlF, enabling NOTA-NOC to serve as a versatile molecular imaging probe for positron emission tomography (PET) in neuroendocrine neoplasm diagnostics [1].

Why NOTA-NOC Cannot Be Interchanged with DOTA-Based or Alternative Chelator Somatostatin Analogs Without Performance Consequences


In somatostatin receptor-targeted PET imaging, the choice of bifunctional chelator directly modulates radiolabeling kinetics, complex thermodynamic and kinetic stability, and ultimately in vivo biodistribution [1]. DOTA-NOC, the most clinically established analog, requires elevated temperatures (typically 95°C) for efficient radiolabeling with ⁶⁸Ga and exhibits different coordination geometry compared to NOTA-based constructs. The NOTA chelator provides a smaller macrocyclic cavity size (9-membered N₃ macrocycle vs. DOTA's 12-membered N₄ macrocycle) that alters metal-chelate coordination chemistry, affecting the overall pharmacokinetic profile of the peptide conjugate [2]. Furthermore, NODAGA-NOC (a NOTA derivative with an additional carboxylate arm) exhibits distinct ⁶⁴Cu labeling behavior and normal organ biodistribution patterns compared to NOTA-NOC [3]. Consequently, substitution among these chelator-peptide constructs without experimental validation can produce unpredictable variations in tumor uptake, background clearance rates, and diagnostic image quality.

Quantitative Differentiation Evidence: NOTA-NOC vs. DOTA-NOC and Comparator Analogs


[⁶⁸Ga]Ga-NOTA-NOC Maintains Equivalent Tumor Uptake to [⁶⁸Ga]Ga-DOTA-NOC While Enabling Dual-Isotope Versatility

In a direct preclinical head-to-head comparison using AR42J tumor-bearing mice, [⁶⁸Ga]Ga-NOTA-NOC demonstrated tumor uptake (25.7 ± 5.8 %ID/g) that is statistically equivalent to [⁶⁸Ga]Ga-DOTA-NOC (26.4 ± 10.8 %ID/g) at 1 h post-injection [1]. Both compounds achieved radiolabeling yields and radiochemical purities exceeding 96.5% under identical reaction conditions [1].

Neuroendocrine Tumor Imaging Gallium-68 Radiochemistry Somatostatin Receptor PET

[¹⁸F]AlF-NOTA-NOC Achieves 61% Higher Tumor Uptake than ⁶⁸Ga-Labeled Analogs and Enables Late-Time-Point Imaging

When radiolabeled with [¹⁸F]AlF, NOTA-NOC exhibited tumor uptake of 37.3 ± 10.5 %ID/g at 1 h p.i., which is 45% higher than [⁶⁸Ga]Ga-NOTA-NOC (25.7 ± 5.8 %ID/g) and 41% higher than [⁶⁸Ga]Ga-DOTA-NOC (26.4 ± 10.8 %ID/g) in the same AR42J xenograft model [1]. Tumor uptake further increased to 42.1 ± 5.3 %ID/g at 3 h p.i., representing a 64% absolute increase over the 1 h [⁶⁸Ga]Ga-DOTA-NOC value [1].

Fluorine-18 Radiochemistry AlF Chelation PET Tracer Development

NOTA-NOC Enables ⁶⁴Cu Radiolabeling at Room Temperature with >95% Purity for Extended Shelf-Life Imaging Applications

Unlike DOTA-NOC which typically requires elevated temperatures for efficient radiolabeling with various radiometals, NOTA-NOC can be radiolabeled with ⁶⁴Cu straightforwardly and rapidly (~15 min) at room temperature, achieving radiochemical purity >95% [1]. The resulting ⁶⁴Cu-NOTA-NOC demonstrates good stability in buffer solution and 10% fetal bovine serum [1].

Copper-64 Radiochemistry Room-Temperature Labeling Theranostics

[¹⁸F]AlF-NOTA-Octreotide Demonstrates Superior Lesion Detection in Clinical NET Patients vs. ⁶⁸Ga-DOTA-SSA with 15.8% Higher Detection Rate

In a prospective multicenter clinical trial (NCT04552847) involving 75 NET patients, the NOTA-based tracer ¹⁸F-AlF-NOTA-octreotide (¹⁸F-AlF-OC) demonstrated a mean lesion detection rate of 91.1% compared to 75.3% for ⁶⁸Ga-DOTATATE/NOC, yielding a mean differential detection rate of 15.8% (95% CI, 9.6%-22.0%) favoring the NOTA-based tracer [1]. Mean tumor-to-background ratio was significantly higher with ¹⁸F-AlF-OC (31.7 ± 36.5) than with ⁶⁸Ga-DOTATATE/NOC (25.1 ± 32.7; P = 0.001) [1].

Clinical PET Imaging Neuroendocrine Tumor Diagnosis Lesion Detection Rate

NOTA-NOC: Optimal Research and Industrial Application Scenarios


Cyclotron-Based ¹⁸F Production Facilities Seeking High-Throughput, High-Sensitivity NET Imaging

Facilities with in-house cyclotrons producing ¹⁸F should prioritize [¹⁸F]AlF-NOTA-NOC over ⁶⁸Ga-labeled DOTA analogs due to 45% higher tumor uptake at 1 h and 61% higher uptake at 3 h in preclinical models, combined with 15.8% superior lesion detection in clinical trials [1] [2]. The 38 ± 8% radiolabeling yield (post-purification purity >99%) supports routine clinical production [1].

Multi-Isotope Theranostic Programs Requiring a Single Chelator Platform

NOTA-NOC enables both diagnostic PET imaging with ⁶⁸Ga (or ¹⁸F) and potential therapeutic pairing with ⁶⁴Cu or ⁶⁷Cu using the identical precursor molecule. The NOTA scaffold's documented kinetic inertness with multiple radiometals provides platform consistency absent in DOTA-based workflows [1].

Centralized Radiopharmacies Requiring Extended-Shelf-Life Tracers for Regional Distribution

The ⁶⁴Cu-NOTA-NOC construct, radiolabeled in ~15 min at room temperature with >95% purity, leverages ⁶⁴Cu's 12.7 h half-life to enable production and distribution to satellite imaging facilities lacking on-site cyclotrons or ⁶⁸Ge/⁶⁸Ga generators, whereas ⁶⁸Ga-labeled tracers (68 min half-life) preclude regional distribution logistics [1].

High-Sensitivity Liver Metastasis Detection Protocols

Clinical imaging protocols targeting liver metastases benefit specifically from [¹⁸F]AlF-NOTA-NOC due to significantly increasing tumor-to-blood and tumor-to-liver ratios over 3 h, enabling improved detection of lesions otherwise obscured by physiological hepatic background [1].

Technical Documentation Hub

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